molecular formula C7H9NO B13826469 o-Aminomethoxybenzene CAS No. 100305-94-0

o-Aminomethoxybenzene

Cat. No.: B13826469
CAS No.: 100305-94-0
M. Wt: 123.15 g/mol
InChI Key: UYOVAKKUHLDHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Aminomethoxybenzene: 2-methoxyaniline or o-anisidine , is an organic compound with the molecular formula C7H9NO . It is a derivative of aniline, where the amino group is ortho to the methoxy group on the benzene ring. This compound is a colorless to pale yellow liquid at room temperature and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of o-Nitroanisole: One common method for synthesizing o-aminomethoxybenzene involves the reduction of o-nitroanisole. This can be achieved using iron powder and hydrochloric acid under reflux conditions.

    Amination of o-Methoxyphenol: Another method involves the amination of o-methoxyphenol using ammonia or amines in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction of o-nitroanisole using catalytic hydrogenation. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Aminomethoxybenzene can undergo oxidation reactions to form various products, including quinones and imines.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Quinones, imines.

    Reduction: Amines, alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry: o-Aminomethoxybenzene is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. It is also employed in the production of various organic compounds through substitution and coupling reactions .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties. These compounds are also used in the development of enzyme inhibitors and other bioactive molecules .

Industry: The compound is used in the manufacture of rubber chemicals, antioxidants, and corrosion inhibitors. It is also a key intermediate in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of o-aminomethoxybenzene involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific biochemical pathways. In medicinal chemistry, its derivatives are designed to target specific proteins or enzymes involved in disease processes .

Comparison with Similar Compounds

  • o-Anisidine (2-methoxyaniline)
  • o-Aminoanisole
  • o-Methoxyaniline
  • 2-Methoxybenzenamine

Comparison: o-Aminomethoxybenzene is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different substitution patterns and reactivity profiles, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

phenoxymethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOVAKKUHLDHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315166
Record name 1-Phenoxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100305-94-0
Record name 1-Phenoxymethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100305-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenoxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.